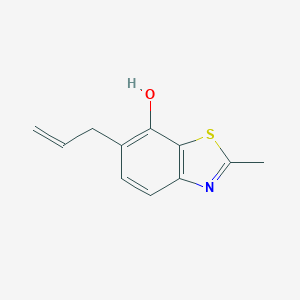
6-Allyl-2-methyl-1,3-benzothiazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Allyl-2-methyl-1,3-benzothiazol-7-ol, also known as AMBOBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological activities. AMBOBT has been studied extensively for its potential use in drug development, as well as its use as a fluorescent probe for detecting biological molecules.
Scientific Research Applications
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been studied extensively for its potential applications in various fields, including drug development, bioimaging, and sensing. 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to have anticancer properties, making it a promising candidate for the development of new cancer drugs. Additionally, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been used as a fluorescent probe for detecting biological molecules, such as proteins and nucleic acids. This compound can also be used as a sensor for detecting metal ions, such as copper and zinc, which are important for biological processes.
Mechanism Of Action
The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol is not fully understood, but it is believed to involve the inhibition of cancer cell growth through the induction of apoptosis. 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical And Physiological Effects
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages And Limitations For Lab Experiments
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has several advantages for use in lab experiments, including its ease of synthesis and its fluorescent properties, which make it a useful tool for detecting biological molecules. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the study of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol could be used as a tool for studying the mechanisms of apoptosis and cell cycle regulation. Further research is needed to fully understand the potential applications of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol and to develop new methods for its synthesis and use in biological systems.
Conclusion
In conclusion, 6-Allyl-2-methyl-1,3-benzothiazol-7-ol is a promising chemical compound that has potential applications in various fields, including drug development, bioimaging, and sensing. Its ease of synthesis and fluorescent properties make it a useful tool for detecting biological molecules, and its anticancer properties make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the potential applications of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol and to develop new methods for its synthesis and use in biological systems.
Synthesis Methods
The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves the condensation of 2-aminothiophenol and allyl bromide in the presence of a base. The reaction yields 6-Allyl-2-methyl-1,3-benzothiazol-7-ol as a yellow powder, which can be purified by recrystallization. The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol is relatively simple and can be achieved through standard laboratory techniques.
properties
CAS RN |
163299-44-3 |
|---|---|
Product Name |
6-Allyl-2-methyl-1,3-benzothiazol-7-ol |
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3 |
InChI Key |
JBTFTIFCYDVASK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
synonyms |
7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



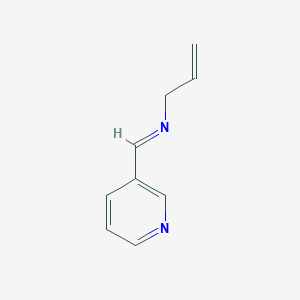
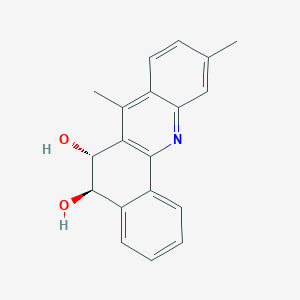

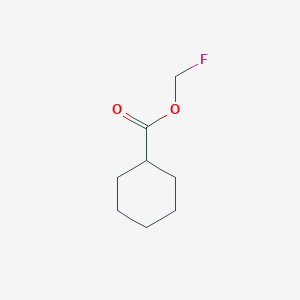
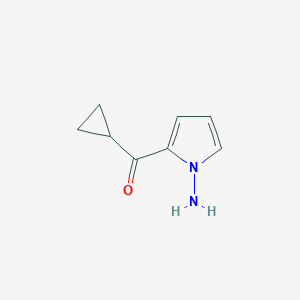
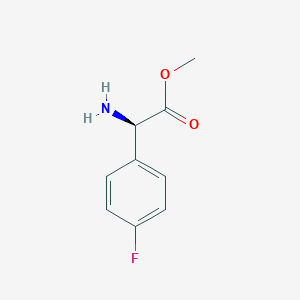
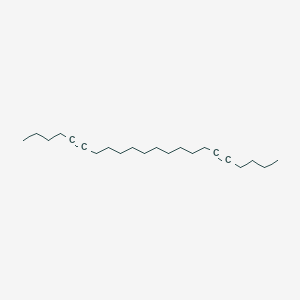
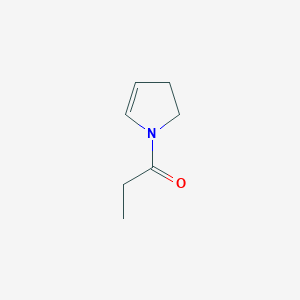
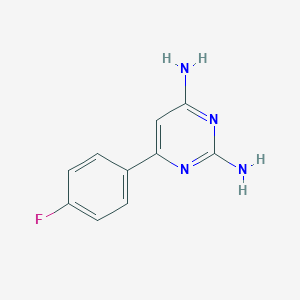
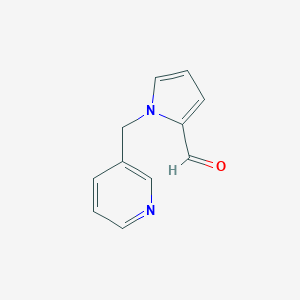
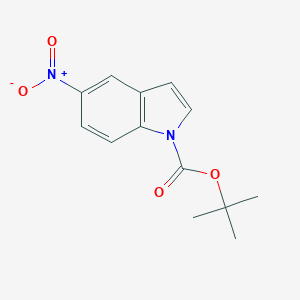
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)
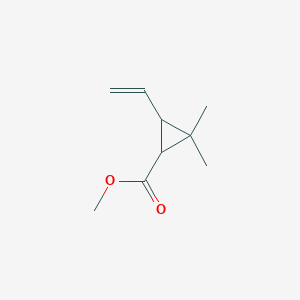
![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)